molecular formula C5H7ClO2 B2782336 Methyl 2-chlorobut-3-enoate CAS No. 51171-63-2

Methyl 2-chlorobut-3-enoate

Cat. No.: B2782336
CAS No.: 51171-63-2
M. Wt: 134.56
InChI Key: IVHPZRFUOVMVPT-UHFFFAOYSA-N
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Description

Methyl 2-chlorobut-3-enoate is an organic compound with the molecular formula C5H7ClO2 It is a chlorinated ester, specifically a methyl ester of 2-chlorobut-3-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorobut-3-enoate can be synthesized through several methods. One common approach involves the chlorination of methyl but-3-enoate. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds as follows:

Methyl but-3-enoate+Chlorinating agentMethyl 2-chlorobut-3-enoate+By-products\text{Methyl but-3-enoate} + \text{Chlorinating agent} \rightarrow \text{this compound} + \text{By-products} Methyl but-3-enoate+Chlorinating agent→Methyl 2-chlorobut-3-enoate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobut-3-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The double bond in the but-3-enoate moiety can participate in addition reactions with electrophiles like hydrogen halides (HX) or halogens (X2).

    Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Hydrogen chloride (HCl) or bromine (Br2) in an inert solvent.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Methyl 2-hydroxybut-3-enoate or methyl 2-aminobut-3-enoate.

    Addition: Methyl 2-chloro-3-bromo-butanoate or methyl 2,3-dichlorobutanoate.

    Oxidation: 2-chlorobut-3-enoic acid.

    Reduction: Methyl butanoate.

Scientific Research Applications

Methyl 2-chlorobut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chlorobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the molecule are key reactive sites. The compound can form covalent bonds with nucleophiles, leading to substitution products, or react with electrophiles to form addition products. The specific molecular targets and pathways depend on the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-chloropropionate: Similar in structure but lacks the double bond.

    Methyl 3-chloropropionate: Similar but with the chlorine atom on a different carbon.

    Methyl 2-bromobut-3-enoate: Similar but with a bromine atom instead of chlorine.

Uniqueness

Methyl 2-chlorobut-3-enoate is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination of functional groups makes it particularly versatile in chemical synthesis, allowing for a wide range of reactions and applications.

Properties

IUPAC Name

methyl 2-chlorobut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-3-4(6)5(7)8-2/h3-4H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHPZRFUOVMVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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